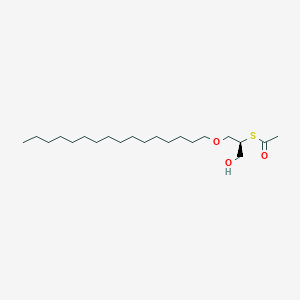![molecular formula C10H18O6Si B179919 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- CAS No. 156088-53-8](/img/structure/B179919.png)
2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-” is a chemical compound with the molecular formula C10H18O6Si . It is also known by other names such as “3-(3-trimethoxysilylpropyl)oxolane-2,5-dione”, “[3-(trimethoxysilyl)propyl]succinic anhydride”, and “3-[3-(TRIMETHOXYSILYL)PROPYL]OXOLANE-2,5-DIONE” among others .
Molecular Structure Analysis
The molecular structure of “2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-” is characterized by a furandione (oxolane-2,5-dione) core with a trimethoxysilylpropyl group attached . The exact 3D conformer and 2D structure can be found in databases like PubChem .
Physical And Chemical Properties Analysis
The molecular weight of “2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-” is 262.33 g/mol . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 7 rotatable bonds . The exact mass is 262.08726482 g/mol . The topological polar surface area is 71.1 Ų .
Scientific Research Applications
Biomass Conversion to Furan Derivatives
Furan derivatives, such as 2,5-Furandicarboxylic acid (FDCA), are key intermediates in converting biomass into valuable chemicals and materials. FDCA, for instance, is recognized for its potential to replace terephthalic acid in polyester production, contributing to the development of renewable and sustainable materials. Research highlights significant advancements in synthesizing HMF and FDCA from plant feedstocks, presenting these compounds as alternative feedstocks for the chemical industry. These developments pave the way for a more sustainable chemical industry that relies on renewable biomass instead of non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Electrochemical Oxidation of Biomass-Derived Compounds
Recent advancements in electrocatalysis have focused on the selective oxidation of biomass-derived 5-hydroxymethylfurfural (HMF) to 2,5-furandicarboxylic acid (FDCA), a valuable chemical for various applications. Alloy materials, in particular, have shown superior electrocatalytic properties for HMF oxidation due to their tunable electronic and geometric properties. This research area is vital for developing a sustainable and efficient biomass refining system, highlighting the potential of alloy-driven electrocatalysis in the selective conversion of biomass-derived compounds (Guo et al., 2022).
Synthesis and Properties of Furan-Based Polyesters
The synthesis of furan-based polyesters, particularly those derived from 2,5-furandicarboxylic acid (FDCA), represents a significant step towards sustainable materials. FDCA-based polyesters, such as poly(ethylene 2,5-furandicarboxylate) (PEF), offer a promising alternative to petroleum-based polyesters due to their renewable origins and potential biodegradability. These materials could play a crucial role in the transition towards more sustainable plastics and fibers, emphasizing the importance of biomass as a renewable resource for the materials science field (Zhang, Yao, Zhaohua, He, & Peng, 2020).
properties
IUPAC Name |
3-(3-trimethoxysilylpropyl)oxolane-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6Si/c1-13-17(14-2,15-3)6-4-5-8-7-9(11)16-10(8)12/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADOWCXTUZWAKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1CC(=O)OC1=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467756 |
Source


|
| Record name | 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
CAS RN |
156088-53-8 |
Source


|
| Record name | 2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Trimethoxysilyl)propyl]succinic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)
![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)







![5-Bromo-2,3-dimethyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B179858.png)



